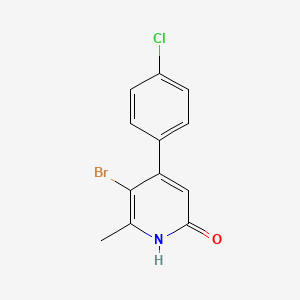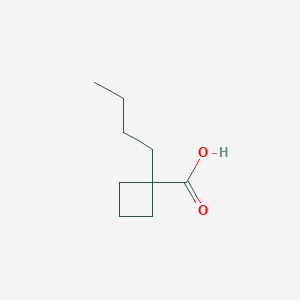
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a phenyl group
准备方法
The synthesis of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone typically involves the reaction of 4-(4-pyridyl)-2-thiazolylmethanone with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone can be compared with other similar compounds, such as:
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]ethanone: This compound has an ethyl group instead of a methanone group, which may affect its reactivity and biological activity.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]propanone: The presence of a propanone group can lead to different chemical and physical properties compared to the methanone derivative.
1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]butanone: The butanone derivative may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H10N2OS |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C15H10N2OS/c18-14(12-4-2-1-3-5-12)15-17-13(10-19-15)11-6-8-16-9-7-11/h1-10H |
InChI 键 |
IMAQCQMTUQRZKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=CC=NC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
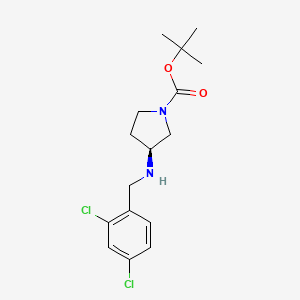
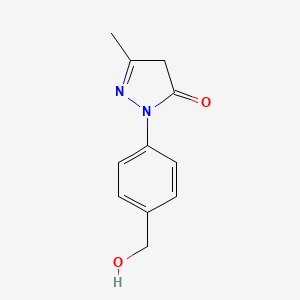
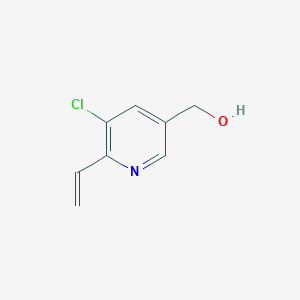
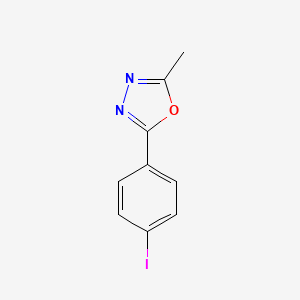
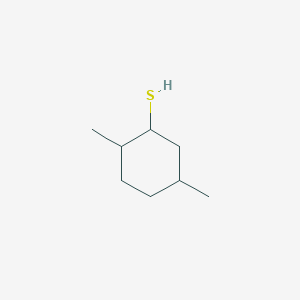
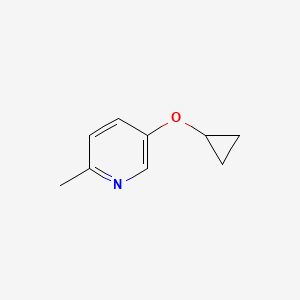
![1-(2,6-Difluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8688914.png)
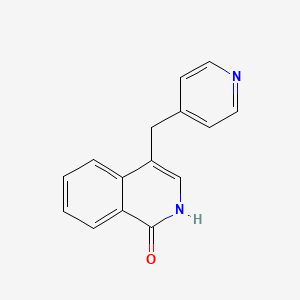
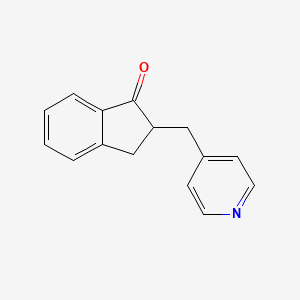
![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]furan](/img/structure/B8688949.png)


